3,4-dimethoxy-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide
CAS No.: 1019098-71-5
Cat. No.: VC11929381
Molecular Formula: C22H22N6O4S
Molecular Weight: 466.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1019098-71-5 |
|---|---|
| Molecular Formula | C22H22N6O4S |
| Molecular Weight | 466.5 g/mol |
| IUPAC Name | 3,4-dimethoxy-N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C22H22N6O4S/c1-15-12-13-28(26-15)22-11-10-21(24-25-22)23-16-4-6-17(7-5-16)27-33(29,30)18-8-9-19(31-2)20(14-18)32-3/h4-14,27H,1-3H3,(H,23,24) |
| Standard InChI Key | BFOMNQPWGFAUDV-UHFFFAOYSA-N |
| SMILES | CC1=NN(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)OC)OC |
| Canonical SMILES | CC1=NN(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)OC)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key components:
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3,4-Dimethoxybenzenesulfonamide core: Provides hydrophilicity and hydrogen-bonding capacity via sulfonamide and methoxy groups.
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4-Aminophenyl linker: Bridges the sulfonamide core to the pyridazine-pyrazole system, enabling conformational flexibility.
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6-(3-Methyl-1H-pyrazol-1-yl)pyridazin-3-yl subunit: A nitrogen-rich heterocyclic system known for modulating enzyme interactions .
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₂N₆O₄S |
| Molecular Weight | 466.5 g/mol |
| IUPAC Name | 3,4-Dimethoxy-N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzenesulfonamide |
| Canonical SMILES | CC1=NN(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)OC)OC |
| Topological Polar Surface Area | 143 Ų |
| Hydrogen Bond Acceptors | 10 |
| Hydrogen Bond Donors | 3 |
The compound’s moderate polarity (TPSA: 143 Ų) suggests balanced solubility and membrane permeability, critical for drug-likeness .
Synthesis and Structural Optimization
Analytical Characterization
Key techniques for validation include:
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High-Resolution Mass Spectrometry (HRMS): Confirmation of molecular ion [M+H]⁺ at m/z 467.15.
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NMR Spectroscopy: Distinct signals for methoxy (δ 3.85–3.90 ppm), sulfonamide (δ 7.50–7.70 ppm), and pyridazine protons (δ 8.20–8.50 ppm) .
Biological Activities and Mechanisms
Kinase Inhibition
Structural analogs demonstrate:
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Syk Kinase Inhibition: IC₅₀ = 12 nM, relevant for autoimmune disorders .
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SGK-1 Modulation: Potential application in metabolic diseases via pyrazolo[3,4-d]pyrimidine interactions .
Antiparasitic Activity
Pyridazine derivatives show:
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Antileishmanial Activity: EC₅₀ = 0.8 µM against Leishmania donovani by targeting trypanothione reductase .
Pharmacological Profiling
ADMET Predictions
| Parameter | Prediction |
|---|---|
| LogP | 2.8 (Moderate lipophilicity) |
| Caco-2 Permeability | 4.5 × 10⁻⁶ cm/s |
| CYP3A4 Inhibition | Probable (IC₅₀ ≈ 9 µM) |
| Plasma Protein Binding | 92% |
These properties suggest oral bioavailability but highlight potential drug-drug interactions via CYP450 .
Toxicity Considerations
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hERG Inhibition Risk: Low (IC₅₀ > 30 µM), reducing cardiac liability .
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Ames Test: Negative for mutagenicity in Salmonella typhimurium TA98/TA100 strains .
Comparative Analysis with Structural Analogs
The pyridazine-pyrazole motif enhances target selectivity compared to simpler sulfonamides .
Challenges and Future Directions
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Synthetic Scalability: Optimize Pd-catalyzed steps to reduce catalyst loading (<0.5 mol%) .
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In Vivo Validation: Assess pharmacokinetics in rodent models, focusing on oral bioavailability and CNS penetration.
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Target Deconvolution: Use chemoproteomics to identify off-target interactions, particularly with carbonic anhydrases .
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